REACTION_CXSMILES
|
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[I:9][CH2:10][C:11](O)=[O:12].C1CCC(N=C=NC2CCCCC2)CC1>CCOC(C)=O>[I:9][CH2:10][C:11]([O:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8])=[O:12]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
ICC(=O)O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethanol
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ICC(=O)ON1C(CCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.74 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |